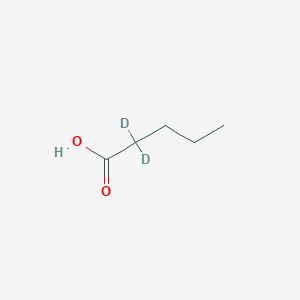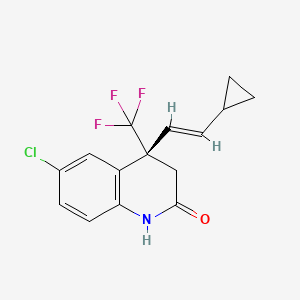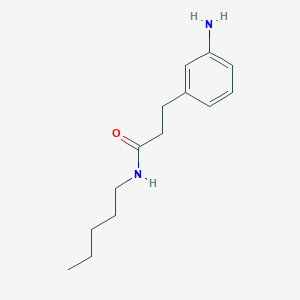
3-(3-aminophenyl)-N-pentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-aminophenyl)-N-pentylpropanamide is an organic compound that features an amine group attached to a phenyl ring, which is further connected to a pentyl chain through a propanamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-N-pentylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and pentylamine.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-aminobenzaldehyde is then reacted with pentylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction and amidation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-aminophenyl)-N-pentylpropanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to an amine using strong reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.
Applications De Recherche Scientifique
3-(3-aminophenyl)-N-pentylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(3-aminophenyl)-N-pentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-aminophenyl)-N-butylpropanamide: Similar structure but with a shorter butyl chain.
3-(3-aminophenyl)-N-hexylpropanamide: Similar structure but with a longer hexyl chain.
3-(4-aminophenyl)-N-pentylpropanamide: Similar structure but with the amine group in the para position.
Uniqueness
3-(3-aminophenyl)-N-pentylpropanamide is unique due to its specific substitution pattern and chain length, which can influence its physical properties and biological activity. The position of the amine group and the length of the alkyl chain can affect its solubility, binding affinity, and overall pharmacokinetic profile.
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
3-(3-aminophenyl)-N-pentylpropanamide |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-10-16-14(17)9-8-12-6-5-7-13(15)11-12/h5-7,11H,2-4,8-10,15H2,1H3,(H,16,17) |
Clé InChI |
GSBBUCGLFVFGBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=O)CCC1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


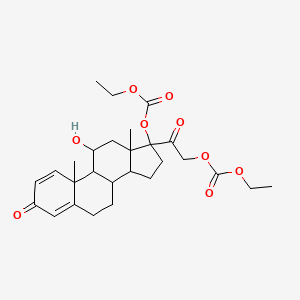
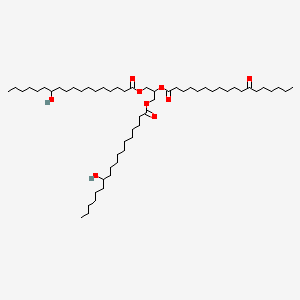
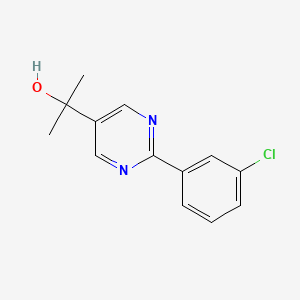
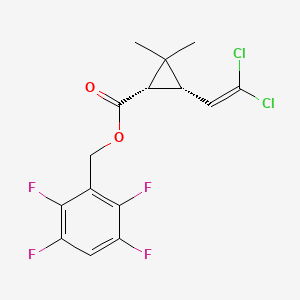
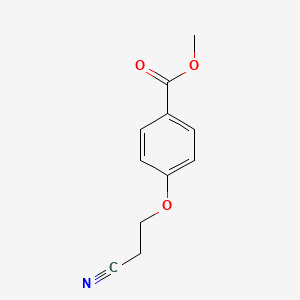
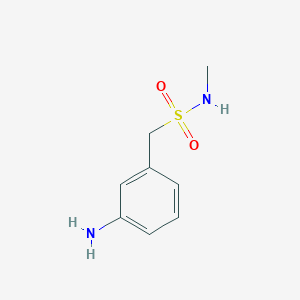

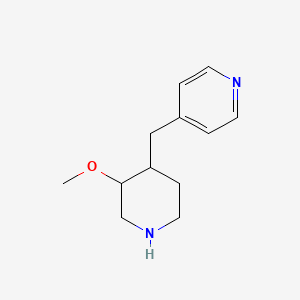
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
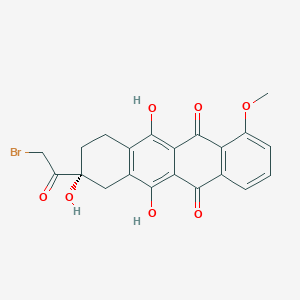
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
